molecular formula C16H12BrClN2O3 B6134203 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B6134203
M. Wt: 395.63 g/mol
InChI Key: LZJNSESVTDKRMS-UHFFFAOYSA-N
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Description

5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known by its chemical formula, C17H12BrClN2O3.

Mechanism of Action

The mechanism of action of 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in cells. For example, the compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. It has also been found to regulate the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
Studies have shown that 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can affect various biochemical and physiological processes in cells. For example, the compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells. In addition, the compound has been found to inhibit the growth and biofilm formation of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its broad-spectrum activity against cancer cells, inflammatory diseases, and microbial pathogens. This makes it a versatile compound for studying various disease models. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole. One area of interest is the development of more potent analogs of the compound with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the compound's potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Finally, further studies are needed to elucidate the precise mechanism of action of the compound and its downstream effects on cellular signaling pathways.

Synthesis Methods

The synthesis of 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves the reaction of 2-bromo-4-chlorophenol, 4-methoxybenzohydrazide, and glyoxal in the presence of a base such as potassium carbonate. The reaction proceeds via a one-pot, three-component condensation reaction to yield the desired product.

Scientific Research Applications

5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. In addition, the compound has demonstrated antimicrobial activity against a wide range of bacterial and fungal pathogens.

properties

IUPAC Name

5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O3/c1-21-12-5-2-10(3-6-12)16-19-15(23-20-16)9-22-14-7-4-11(18)8-13(14)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJNSESVTDKRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

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